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Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of erbium silicide at

high temperatures. It consolidates key quantitative data, details experimental methodologies for

its formation and characterization, and illustrates the critical pathways and relationships

governing its behavior under thermal stress. This document is intended to serve as a

comprehensive resource for professionals working with rare-earth silicides in various advanced

material applications.

Thermal Properties and Stability of Erbium Silicide
Erbium silicide, primarily in the form of Erbium disilicide (ErSi2-x), exhibits notable thermal

stability, making it a candidate for applications in microelectronics and optoelectronics. The

stability of erbium silicide thin films is critically dependent on factors such as the formation

temperature, annealing conditions, film thickness, and the presence of contaminants.

Phase Formation and Transformation
The solid-state reaction between a thin film of erbium and a silicon substrate typically initiates

at temperatures around 300°C. The primary phase formed is the silicon-deficient hexagonal

disilicide, ErSi2-x. The formation of this phase becomes rapid in the temperature range of 325-

400°C. Studies have shown that the ErSi2-x phase is stable up to 1000°C. Another common

phase, ErSi1.7, has been successfully formed at an annealing temperature of 500°C.
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Influence of Temperature on Electrical Properties
The electrical properties of erbium silicide films, particularly the sheet resistance, are strongly

influenced by the annealing temperature. As the silicide forms and its crystallinity improves with

higher temperatures, the sheet resistance generally decreases. For instance, ErSi1.7 films

formed at 500°C exhibit a low sheet resistance of less than 30 Ω/sq.[1] However, at excessively

high temperatures, phenomena such as agglomeration can lead to an increase in sheet

resistance.

Agglomeration at High Temperatures
A primary failure mechanism for silicide films at high temperatures is agglomeration. This

process is driven by the minimization of the total surface and interfacial energy of the film-

substrate system. At elevated temperatures, silicon atoms can diffuse through the silicide, and

the silicide grains may start to separate and spheroidize, leading to a discontinuous film and a

degradation of its electrical properties.

Data Presentation
The following tables summarize the key quantitative data regarding the thermal properties of

erbium silicide.

Property Value Conditions Reference

Initial Reaction Temp. ~300°C
Solid-state reaction of

Er film on Si substrate

Rapid Formation

Temp.
325-400°C

Formation of the

ErSi2-x phase

ErSi1.7 Formation

Temp.
500°C RTA for 5 minutes [1]

Upper Stability Limit Up to 1000°C For the ErSi2-x phase
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Annealing
Temperature
(°C)

Resulting
Phase

Sheet
Resistance
(Ω/sq)

Observations Reference

300 Weak ErSi2-x -

Initial reaction

observed, but Er

metal phase is

still strong.

450-550 ErSi2-x
Rapidly

decreasing

Fast reaction

between Er and

Si.

[2]

500 ErSi1.7 < 30

Formation of

stable ErSi1.7

phase.

>500 ErSi2-x
Continuously

decreasing

Grain growth of

the formed

ErSi2-x layer.

[2]

700-1000 Stable ErSi2-x
Can be unstably

high

Oxidation

problems may

become

prominent,

especially for thin

samples.

[2]

Experimental Protocols
This section details the methodologies for the fabrication and characterization of erbium
silicide thin films.

Erbium Thin Film Deposition: Sputtering
Sputtering is a common physical vapor deposition (PVD) technique used to deposit thin films of

erbium onto a silicon substrate.
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Substrate Preparation: Silicon (100) wafers are typically used as substrates. Prior to

deposition, the wafers undergo a standard cleaning procedure to remove any organic and

inorganic contaminants from the surface.

Sputtering System: A DC magnetron sputtering system is often employed.

Deposition Parameters:

Base Pressure: The chamber is evacuated to a high vacuum, typically in the range of 10-6

to 10-7 Torr, to minimize contamination.

Sputtering Gas: High-purity Argon (Ar) is introduced into the chamber as the sputtering

gas.

Working Pressure: The Ar pressure is maintained in the mTorr range during deposition.

Sputtering Power: The power applied to the erbium target can vary, but is typically in the

range of 10-25 W.

Deposition Rate: The deposition rate is controlled to achieve the desired film thickness.

Substrate Temperature: The substrate is typically kept at room temperature during

deposition.

Capping Layer (Optional): To prevent oxidation of the highly reactive erbium film upon

exposure to air, a capping layer, such as titanium (Ti), can be deposited in-situ on top of the

erbium film.

Silicide Formation: Rapid Thermal Annealing (RTA)
Rapid Thermal Annealing (RTA) is a crucial step to induce the solid-state reaction between the

deposited erbium and the silicon substrate to form erbium silicide.

RTA System: An RTA system with precise temperature and time control is used.

Annealing Ambient: The annealing is performed in a controlled atmosphere, typically high-

purity nitrogen (N2) or a forming gas (a mixture of N2 and H2), to prevent oxidation.
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Annealing Protocol:

Pre-heating: A pre-heating step, for example at 800°C for 20 seconds, can be used.

Ramp-up Rate: A fast ramp-up rate, for instance 20-50°C/s, is applied to reach the target

annealing temperature.

Annealing Temperature and Duration: The samples are annealed at a specific temperature

for a short duration. For example, annealing can be performed in the range of 450-600°C.

A specific protocol for ErSi1.7 formation is 500°C for 5 minutes.

Cool-down Rate: The samples are then rapidly cooled down to room temperature, for

example, at a rate of 20°C/s.

Characterization Techniques
A suite of analytical techniques is employed to characterize the structural, morphological, and

electrical properties of the formed erbium silicide films.

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the film after

annealing.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface

morphology of the silicide film, allowing for the observation of features like grain size and

defects.

Transmission Electron Microscopy (TEM): Cross-sectional TEM (XTEM) is used to examine

the film's microstructure, the interface between the silicide and the silicon substrate, and to

identify any defects within the film.

Auger Electron Spectroscopy (AES): Used for elemental analysis and depth profiling to

determine the composition of the film and to check for the presence of contaminants like

oxygen.

Four-Point Probe: This technique is used to measure the sheet resistance of the silicide film.

Visualizing Key Processes and Relationships
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The following diagrams, generated using the DOT language, illustrate the experimental

workflow for studying erbium silicide's thermal stability and the logical relationships between

the factors that influence it.
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Influencing Factors

Material Properties

Thermal Stability Outcome

Annealing Temperature

Phase Composition (e.g., ErSi2-x, Er3Si5)Morphology (Grain Size, Defects) Sheet Resistance

Annealing TimeFilm Thickness Contamination (e.g., Oxygen)

Overall Thermal Stability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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